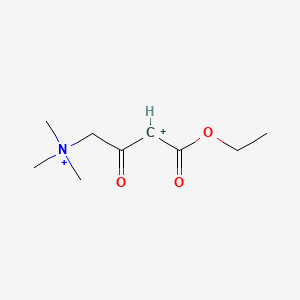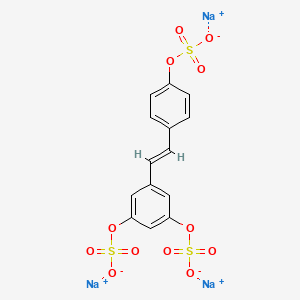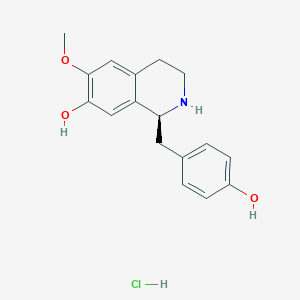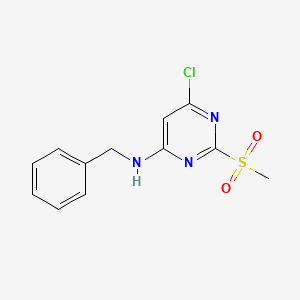![molecular formula C13H23NO2 B13861153 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide is a synthetic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is known for its unique bicyclic structure, which consists of a bicyclo[222]octane core with a hydroxymethyl group and a carboxylic acid isopropylamide moiety
Vorbereitungsmethoden
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves several steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The resulting bicyclic compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The carboxylic acid group is introduced through oxidation of the hydroxymethyl group using an oxidizing agent like potassium permanganate. Finally, the isopropylamide moiety is attached via an amide coupling reaction using isopropylamine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Analyse Chemischer Reaktionen
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide can be compared with other similar compounds, such as:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
The unique combination of the hydroxymethyl group and the isopropylamide moiety in this compound provides distinct chemical and biological properties that make it valuable for various applications .
Eigenschaften
Molekularformel |
C13H23NO2 |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C13H23NO2/c1-10(2)14-11(16)13-6-3-12(9-15,4-7-13)5-8-13/h10,15H,3-9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
BUGYQWFFQOGGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C12CCC(CC1)(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)













